Cas no 82857-40-7 (rac Atomoxetine Hydrochloride)

rac Atomoxetine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE
- rac Atomoxetine Hydrochloride
- RAC ATOMOXETINE
- Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride
- Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (±)-
- N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
- N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride
- N-METHYL-GAMMA-(2-METHYL-PHENOXY)BENZENEPROPANAMINE
-
- MDL: MFCD07782141
計算された属性
- せいみつぶんしりょう: 291.13900
じっけんとくせい
- ゆうかいてん: 124-126°C
- PSA: 21.26000
- LogP: 4.91750
rac Atomoxetine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-212721-5mg |
rac Atomoxetine Hydrochloride, |
82857-40-7 | 5mg |
¥2708.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D628166-5g |
N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE |
82857-40-7 | 97% | 5g |
$200 | 2024-05-23 | |
eNovation Chemicals LLC | D628166-5g |
N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE |
82857-40-7 | 97% | 5g |
$200 | 2025-02-21 | |
TRC | A791390-5mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 5mg |
$ 173.00 | 2023-04-19 | ||
TRC | A791390-10mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 10mg |
$ 323.00 | 2023-04-19 | ||
TRC | A791390-50mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 50mg |
$ 1335.00 | 2023-04-19 | ||
TRC | A791390-2mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 2mg |
$ 136.00 | 2023-04-19 | ||
A2B Chem LLC | AH52600-5g |
N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE |
82857-40-7 | 98% | 5g |
$324.00 | 2024-04-19 | |
eNovation Chemicals LLC | D628166-5g |
N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE |
82857-40-7 | 97% | 5g |
$200 | 2025-02-28 | |
TRC | A791390-25mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 25mg |
$ 775.00 | 2023-04-19 |
rac Atomoxetine Hydrochloride 関連文献
-
Huijuan Li,Yongfeng Wang,Cheng Xu,Jingwen Zou,Yaxuan Wu,Guodong Yin Org. Chem. Front. 2023 10 1988
-
2. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimidesWenliang Zhang,Yujing Yao,Yaling Xu,Xueying Zhou,Ge Wu Org. Chem. Front. 2021 8 5766
-
Ying Xia,Hong-Li Guo,Ya-Hui Hu,Jia-Yi Long,Jing Chen,Feng Chen,Xing Ji Anal. Methods 2021 13 2434
rac Atomoxetine Hydrochlorideに関する追加情報
Racemic Atomoxetine Hydrochloride (CAS No. 82857-40-7): An Overview of Its Chemical Properties, Biological Activity, and Therapeutic Applications
Racemic Atomoxetine Hydrochloride (CAS No. 82857-40-7) is a widely studied compound in the field of psychopharmacology, primarily known for its use in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This compound is a racemic mixture of the enantiomers of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI). The therapeutic efficacy and safety profile of rac Atomoxetine Hydrochloride have been extensively evaluated through numerous clinical trials and preclinical studies, making it a cornerstone in the management of ADHD.
The chemical structure of rac Atomoxetine Hydrochloride consists of a substituted piperidine ring with a chiral center, leading to the formation of two enantiomers. The racemic mixture contains equal amounts of the R- and S-enantiomers. The R-enantiomer is primarily responsible for the therapeutic effects, while the S-enantiomer has minimal activity. This unique chemical structure contributes to its high selectivity for norepinephrine reuptake inhibition, which is crucial for its mechanism of action.
In recent years, significant advancements have been made in understanding the pharmacological properties of rac Atomoxetine Hydrochloride. Studies have shown that it effectively increases norepinephrine levels in the brain by blocking its reuptake into presynaptic neurons. This increase in norepinephrine levels is believed to enhance cognitive function and reduce hyperactivity and impulsivity, which are core symptoms of ADHD. Additionally, rac Atomoxetine Hydrochloride has a longer half-life compared to other stimulant medications, allowing for once-daily dosing and improved patient compliance.
Clinical trials have consistently demonstrated the efficacy and safety of rac Atomoxetine Hydrochloride in both pediatric and adult populations. A meta-analysis published in 2021 evaluated multiple randomized controlled trials and found that rac Atomoxetine Hydrochloride significantly improved ADHD symptoms across various age groups. The study also highlighted that the compound was well-tolerated, with common side effects being mild and transient, such as dry mouth, nausea, and decreased appetite.
Beyond its primary use in ADHD, there is growing interest in exploring the potential applications of rac Atomoxetine Hydrochloride in other neuropsychiatric disorders. Preliminary studies suggest that it may have beneficial effects in conditions such as depression and anxiety disorders. A recent study published in the Journal of Psychopharmacology found that adjunctive treatment with rac Atomoxetine Hydrochloride improved depressive symptoms in patients with major depressive disorder who were resistant to conventional antidepressants.
The pharmacokinetics of rac Atomoxetine Hydrochloride have been extensively characterized. It is rapidly absorbed following oral administration, with peak plasma concentrations typically achieved within 1-2 hours. The compound undergoes extensive first-pass metabolism, primarily via CYP2D6 enzymes, resulting in a bioavailability of approximately 63%. The primary metabolite is 4-hydroxyatomoxetine, which also exhibits norepinephrine reuptake inhibitory activity but to a lesser extent than the parent compound.
The safety profile of rac Atomoxetine Hydrochloride has been well-established through long-term studies. Long-term use has not been associated with significant adverse effects or tolerance development. However, as with any medication, careful monitoring is recommended to ensure optimal therapeutic outcomes and to manage any potential side effects. Regular assessments of cardiovascular parameters are advised due to the potential for increased heart rate and blood pressure.
In conclusion, Racemic Atomoxetine Hydrochloride (CAS No. 82857-40-7) is a well-studied and effective medication for the treatment of ADHD. Its unique chemical structure and pharmacological properties make it a valuable option for both pediatric and adult patients. Ongoing research continues to explore its potential applications in other neuropsychiatric disorders, further expanding its therapeutic utility. As research progresses, it is likely that our understanding of this compound will continue to deepen, leading to more effective treatment strategies for individuals with ADHD and related conditions.
82857-40-7 (rac Atomoxetine Hydrochloride) 関連製品
- 83015-26-3(methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine)
- 435293-66-6(4'-Hydroxy AtoMoxetine)
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)
- 1774371-08-2(Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate)
- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)
- 1206974-69-7(2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde)
- 7103-48-2(Estrone THP Ether)
- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)
- 1417744-82-1((1R,3R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)
- 2229468-09-9(2-(2-bromopropyl)-5-methylthiophene)